molecular formula C17H10N4S B2808053 7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 439108-34-6

7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2808053
CAS No.: 439108-34-6
M. Wt: 302.36
InChI Key: UNAZZKWXZGOJSW-UHFFFAOYSA-N
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Description

7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug design, with documented applications in the development of kinase inhibitors . Compounds based on this core structure have been investigated for targeting hyperproliferative disorders . The specific substitution pattern of this compound, featuring a phenyl group at the 7-position, a thienyl group at the 2-position, and a carbonitrile group at the 8-position, is designed to modulate its electronic properties, binding affinity, and metabolic stability for structure-activity relationship (SAR) studies. Related triazolo-pyridine and pyrimidine analogs have shown potent biological activity in preclinical research, serving as antagonists for various therapeutic targets . This compound is intended for research and further manufacturing applications, such as the synthesis of more complex molecules or as a standard in analytical profiling. It is not for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

7-phenyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4S/c18-11-14-13(12-5-2-1-3-6-12)8-9-21-17(14)19-16(20-21)15-7-4-10-22-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZZKWXZGOJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS No. 439108-34-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H10N4SC_{17}H_{10}N_{4}S and a molecular weight of 302.36 g/mol. It features a triazole ring fused to a pyridine structure, which is known to contribute to its biological properties.

PropertyValue
Molecular FormulaC17H10N4S
Molecular Weight302.36 g/mol
CAS Number439108-34-6
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds with triazole structures often exhibit significant anticancer properties. In various studies, derivatives of triazolo-pyridine have shown promising results against several cancer cell lines.

Case Study : A study evaluated the antiproliferative effects of related triazolo compounds on breast, colon, and lung cancer cell lines. The findings revealed that certain derivatives could inhibit cell growth effectively, although the specific activity of this compound was not detailed in this context .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Relevant Study : In a comparative analysis of various triazole compounds, it was found that some derivatives significantly reduced inflammation markers in animal models. This suggests that this compound may possess similar anti-inflammatory properties .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of triazole-containing compounds. This could be particularly relevant in the context of neurodegenerative diseases.

Case Analysis : A study on related triazole compounds indicated their ability to protect neuronal cells from oxidative stress-induced apoptosis. Such findings warrant further investigation into the neuroprotective capabilities of this compound .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit key enzymes involved in cellular proliferation and metabolism.
  • Modulation of Signaling Pathways : These compounds can affect signaling pathways related to inflammation and cell survival.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Antitumor and Antimicrobial Properties

Research has indicated that derivatives of triazoles, including 7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, exhibit significant antitumor and antimicrobial activities. Studies have shown that compounds with triazole rings can inhibit the growth of various cancer cell lines and possess antimicrobial properties against a range of pathogens . The compound's ability to interact with biological targets makes it a candidate for further development in cancer therapy and infection control.

Adenosine Receptor Modulation

The compound has been investigated for its potential as an adenosine receptor modulator. Research indicates that triazole derivatives can act as antagonists or agonists at adenosine receptors, which are implicated in numerous physiological processes and diseases such as inflammation and cancer . The specific interactions of this compound with these receptors could lead to novel therapeutic strategies.

Agricultural Biotechnology

Plant Growth Regulation

Recent studies have explored the use of synthetic low molecular weight heterocyclic compounds as plant growth regulators. The application of this compound has been shown to enhance vegetative growth in crops such as maize (Zea mays) through the stimulation of photosynthetic processes . The compound's role in increasing chlorophyll content suggests its potential as a substitute for traditional phytohormones like auxins and cytokinins in agricultural practices.

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as enhanced thermal stability and electrical conductivity. Research into the development of composite materials featuring this compound is ongoing, with promising results indicating potential applications in electronics and nanotechnology .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor and antimicrobial activity; adenosine receptor modulation
Agricultural BiotechnologyEnhances plant growth; potential substitute for phytohormones
Materials ScienceSynthesis of functional materials; applications in electronics and nanotechnology

Chemical Reactions Analysis

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for triazolo[1,5-a]pyridine derivatives. For example:

  • A one-pot synthesis under microwave conditions (150°C, 20 min) using phenyl isothiocyanate and aminopyridine precursors achieves cyclization with 90% yield .
  • Solvent optimization (e.g., ethanol with 6 equiv HOAc under O₂) improves selectivity and reduces byproducts .

Table 2: Microwave-Mediated Reactions

SubstrateConditionsProduct YieldSource
Aminopyridine + IsothiocyanateMW, 150°C, 20 min90%
Ethanol/HOAc/O₂130°C, 24 h92%

Functionalization at the 8-Carbonitrile Position

The nitrile group at position 8 undergoes diverse transformations:

  • Hydrolysis : Conversion to carboxylic acids using H₂SO₄/H₂O (yield: 70–85%) .
  • Nucleophilic Substitution : Reaction with amines (e.g., hydrazine) to form amidines or tetrazoles .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis to introduce aryl groups .

Table 3: Functionalization Reactions

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisH₂SO₄ (conc.), H₂O, 100°CCarboxylic acid85%
Hydrazine AdditionNH₂NH₂, ethanol, refluxTetrazole derivative78%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DMF, 80°CBiaryl derivative88%

Electrophilic Aromatic Substitution (EAS)

The thienyl and phenyl substituents direct further electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the phenyl ring .
  • Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups on the thienyl moiety .

Table 4: EAS Reactions

ReactionConditionsRegioselectivityYieldSource
NitrationHNO₃/H₂SO₄, 0°CPara to phenyl65%
SulfonationSO₃/H₂SO₄, 50°CThienyl C-5 position60%

Biological Activity and SAR Studies

While not a reaction, structure-activity relationship (SAR) studies highlight the importance of the thienyl and nitrile groups:

  • The thienyl group enhances binding to adenosine A₂A receptors, as seen in analogs like 2-(2-furanyl)-7-phenyltriazolo[1,5-c]pyrimidin-5-amine .
  • The nitrile group improves metabolic stability and solubility .

Key Challenges and Optimizations

  • Byproduct Formation : Excess HOAc (>6 equiv) in cyclization reactions leads to triazolo[1,5-a]pyridine byproducts .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but require rigorous drying .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazolo[1,5-a]pyridine scaffold is highly modular, with substituents significantly altering physical, chemical, and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 7-Ph, 2-thienyl, 8-CN C₁₉H₁₁N₄S 327.38 (calculated) Thienyl group introduces π-conjugation
2,7-Bis(4-chlorophenyl) derivative (5s) 2,7-bis(4-ClPh), 8-CN C₂₀H₁₁Cl₂N₄ 364.07 Electron-withdrawing Cl enhances stability
7-(4-ClPh)-2-p-tolyl derivative (5t) 7-(4-ClPh), 2-p-tolyl, 8-CN C₂₂H₁₅ClN₄ 374.83 Methyl group improves lipophilicity
2,5,7-Triaryl derivatives 2,5,7-triaryl, 8-CN Varies ~360–400 Strong blue fluorescence (quantum yield ~0.8)
7-(Benzodioxol)-2-tert-butyl derivative 7-benzodioxol, 2-t-Bu, 8-CN C₁₈H₁₆N₄O₂ 320.35 Bulky tert-butyl enhances steric hindrance

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) improve thermal stability and alter electronic spectra, as seen in compound 5s (m.p. 279–280°C) .
  • Fluorescence : Triaryl derivatives exhibit strong blue fluorescence with large Stokes shifts, suggesting the target compound could share similar properties if conjugated appropriately .

Key Observations :

  • Microwave-assisted synthesis generally achieves higher yields (e.g., 90–94% for 5s and 5v) compared to conventional heating (~80–85%) .
  • Copper catalysis enables access to triaryl derivatives with fluorescent properties but requires metal catalysts, complicating purification .

Physicochemical and Spectral Properties

Comparative data for select compounds:

Compound Melting Point (°C) IR (C≡N stretch, cm⁻¹) $ ^1H $ NMR (δ, ppm)
Target Compound ~2230 (predicted) Thienyl protons: ~6.8–7.5 (predicted)
5s (bis-4-ClPh) 279–280 2230 Aromatic H: 7.49–9.37; pyridine H: 7.49, 9.37
5t (p-tolyl) p-tolyl CH₃: ~2.35; pyridine H: 7.66–8.26
Fluorescent triaryl Aryl H: 7.2–8.5; pyridine H: ~8.9

Key Observations :

  • The nitrile group consistently shows IR stretches near 2230 cm⁻¹ across derivatives .
  • Thienyl protons in the target compound are expected to resonate downfield (δ ~6.8–7.5) due to aromatic deshielding.

Q & A

Q. What are the primary synthetic routes for 7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?

The compound is typically synthesized via:

  • Copper-catalyzed tandem radical cyclization : Reacting 1,2-bis(1-arylethylidene)hydrazines with benzylidenemalononitriles under Cu catalysis (yields ~60–75%) .
  • Recyclization of oxadiazolopyridinium salts : Treatment of 8-cyanooxadiazolopyridinium perchlorates with ethanolic ammonia or ammonium acetate in acetic acid, followed by heating with aniline derivatives .
  • Microwave-assisted cyclization : Metal-free protocols using diethyl oxalate or isothiocyanates under microwave irradiation (yields up to 90%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromaticity .
  • IR spectroscopy : Detection of nitrile (C≡N) stretches near 2200 cm1^{-1} and triazole/pyridine ring vibrations .
  • Elemental analysis : Confirming C, H, N content matches theoretical values (e.g., ±0.3% deviation) .

Q. What are the preliminary biological screening results for this compound?

Early studies indicate:

  • Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC ~8–16 µg/mL) and fungi (e.g., Candida albicans) via membrane disruption .
  • Fluorescent properties : Strong blue fluorescence (λem_{em} ~450 nm) with large Stokes shifts (>100 nm) and quantum yields (Φ~0.4–0.6), suitable for cellular imaging .

Advanced Research Questions

Q. How can synthetic yields be optimized for copper-catalyzed radical cyclization?

Critical parameters include:

  • Catalyst loading : 5–10 mol% Cu(I) salts (e.g., CuBr) to balance cost and efficiency .
  • Solvent selection : Tetrahydrofuran/n-heptane/ethylbenzene mixtures enhance reaction homogeneity .
  • Temperature control : Maintaining 80–100°C prevents side reactions (e.g., nitrile hydrolysis) . Data Contradiction : Lower yields (<50%) occur with electron-deficient aryl groups due to reduced radical stability .

Q. What mechanistic insights explain the formation of byproducts during oxadiazolopyridinium salt recyclization?

Byproducts arise from:

  • Competitive nucleophilic substitution : Ammonia may attack the oxadiazole ring instead of the pyridinium core, forming 2-amino-triazolo derivatives .
  • Thermal decomposition : Prolonged heating (>200°C) degrades the oxadiazole moiety, yielding unsubstituted triazolopyridines . Mitigation : Use ammonium acetate in acetic acid (mild conditions) to suppress side pathways .

Q. How do substituents influence fluorescence properties in triazolopyridine-carbonitriles?

Substituent effects were quantified as follows:

Substituent (Position)λem_{em} (nm)Quantum Yield (Φ)Stokes Shift (nm)
Phenyl (7), Thienyl (2)4500.52110
4-Fluorophenyl (7)4420.47105
Methyl (5)4650.3895

Electron-donating groups (e.g., methyl) redshift emission, while electron-withdrawing groups (e.g., F) reduce Φ due to enhanced non-radiative decay .

Q. What computational methods are used to predict biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with PDE10 or mGlu5 receptors (binding energies ≤−8 kcal/mol suggest high affinity) .
  • MD simulations : GROMACS to assess stability of compound-protein complexes over 100 ns trajectories . Contradiction : Docking may overestimate affinity if solvation/entropy effects are neglected; experimental validation (e.g., SPR) is critical .

Methodological Guidance

Q. How to resolve discrepancies in antimicrobial activity data across derivatives?

  • Dose-response curves : Test concentrations from 1–64 µg/mL to identify true MICs.
  • Membrane permeability assays : Use propidium iodide uptake to distinguish static vs. cidal effects .
  • Resazurin reduction : Quantify metabolic inhibition in fungi/bacteria .

Q. What strategies improve regioselectivity in multicomponent syntheses?

  • Lewis acid additives : ZnCl2_2 or Sc(OTf)3_3 direct cyclization to the 8-position .
  • Solvent polarity : High-polarity solvents (DMF, DMSO) favor kinetic control, reducing isomer formation .

Q. How to scale up microwave-assisted protocols without compromising yield?

  • Continuous-flow reactors : Enable uniform microwave exposure for gram-scale synthesis .
  • Catalyst recycling : Immobilize Pd(OAc)2_2 on mesoporous silica for reuse (3–5 cycles with <10% yield drop) .

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